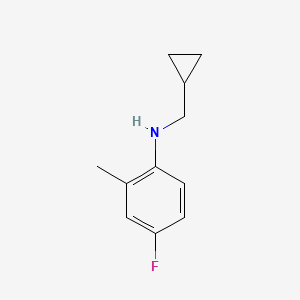

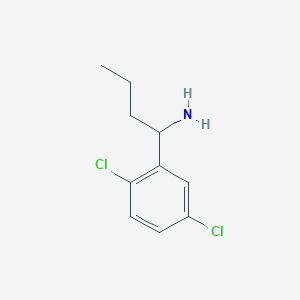

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the aniline group, the introduction of the fluorine atom, and the attachment of the cyclopropylmethyl group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aniline group, the cyclopropylmethyl group, and the fluorine atom. The cyclopropylmethyl group would add steric bulk to the molecule, which could influence its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aniline group, the fluorine atom, and the cyclopropylmethyl group. The aniline group could undergo reactions typical of primary amines, such as acylation or alkylation .Scientific Research Applications

Opioid Receptor Binding and Signaling

This compound has been studied for its potential to bind to and activate opioid receptors, which are critical in pain management. Variations in the N-substituent of morphine-like molecules can significantly alter their affinity for the µ opioid peptide (MOP) receptor . This has implications for the development of new analgesics with potentially improved efficacy and reduced side effects.

Antinociceptive Activity

The antinociceptive properties, or the ability to block the sensation of pain, of compounds like N-(cyclopropylmethyl)-4-fluoro-2-methylaniline have been a subject of research. These compounds can be potent in stimulating G protein coupling and intracellular calcium release through the MOP receptor, leading to effective pain relief in vivo .

Development of Opioid Therapeutics

Structural variations at the N-17 position of the morphinan skeleton, which includes compounds like N-(cyclopropylmethyl)-4-fluoro-2-methylaniline, have led to a diversity of molecules that are valuable as potential therapeutics . These variations can enhance the receptor affinity and agonist potency, which is crucial for the development of new opioid medications.

Green Chemistry in Synthesis

The synthesis of N-(cyclopropylmethyl)-4-fluoro-2-methylaniline can involve green chemistry approaches. For example, electrochemical N-demethylation steps have been proposed as a safer and more sustainable alternative to traditional methods that use harmful reagents . This not only improves the safety profile of the synthesis process but also aligns with environmental sustainability goals.

Opioid Antagonists Production

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline is a key intermediate in the production of opioid antagonists like naloxone and naltrexone. These antagonists are crucial for emergency treatments of drug overdoses and for managing opioid and alcohol dependence .

Impact on Pharmacological Properties

The modification of the N-methyl group of morphinan alkaloids, to which N-(cyclopropylmethyl)-4-fluoro-2-methylaniline belongs, significantly impacts their pharmacological properties. This can lead to the creation of drugs with specific desired effects, such as increased potency or reduced potential for abuse .

Research Probes

Compounds with variations in the N-17 position serve as important research probes. They help in understanding the interaction between ligands and receptors, which is fundamental for the rational design of drugs with targeted actions .

Mechanism of Action

Mode of Action

It is known that the compound contains a cyclopropylmethyl group, which is known to have interesting chemical properties . The cyclopropylmethyl group can behave somewhat like a double bond, allowing for conjugation and the passing of mesomeric effects .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that N-(cyclopropylmethyl)-4-fluoro-2-methylaniline may also be involved in similar biochemical pathways.

Result of Action

The presence of the cyclopropylmethyl group suggests that the compound may have interesting chemical properties that could result in unique molecular and cellular effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQOPVVPHWCASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1386155.png)

![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)

![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)

![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)